3,26-Dihydroxycholest-8(14)-en-15-one
Description
3,26-Dihydroxycholest-8(14)-en-15-one (hereafter referred to as Compound II) is a metabolite of the synthetic oxysterol 3β-hydroxy-5α-cholest-8(14)-en-15-one (referred to as Compound I), a potent inhibitor of cholesterol biosynthesis . Compound II is characterized by hydroxyl groups at C3 and C26 and a ketone moiety at C15, with a conjugated double bond at the Δ8(14) position. Its structure enables interaction with enzymes in the sterol regulatory pathway, particularly 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis .
Compound II is synthesized from diosgenin via a multi-step process involving allylic bromination, oxidation, and hydrolysis . X-ray crystallography confirms its stereochemistry, with the 25R configuration critical for biological activity . In vitro studies demonstrate its efficacy in suppressing HMG-CoA reductase activity in mammalian cells and inhibiting cholesterol esterification in jejunal microsomes .
Properties
CAS No. |
114182-43-3 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI Key |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
Canonical SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Synonyms |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of Compound II
Key analogues include:
3β-hydroxy-5α-cholest-8(14)-en-15-one (Compound I)
3β-hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one (Compound III)
3β-hydroxy-5α-cholestan-6-one (6-ketocholestanol)
7α-methyl-25,26,26,26,27,27,27-heptafluoro analog (Compound X)
Cholest-4-en-3-one (4-cholestenone)
Structural Comparisons
Metabolic Stability
- Compound I undergoes rapid mitochondrial side-chain hydroxylation (e.g., 25- and 27-hydroxylation) in rats, reducing its plasma half-life .
- Compound III resists hepatic microsomal 7α-hydroxylation (<1 pmol/mg protein/min vs. 24 pmol for 27-hydroxycholesterol), enhancing stability .
In Vivo Efficacy
Key Research Findings
CYP27A1 Metabolism
- Compound I is hydroxylated at C25 and C27 by CYP27A1 (Kcat = 4.4 min⁻¹, Km = 4.7 μM), while Compound III is metabolized at a slower rate (Kcat = 1.1 min⁻¹, Km = 17.6 μM) .
- Fluorination (Compound X) blocks side-chain oxidation, increasing bioavailability .
Regulatory Effects Compound II and 6-ketocholestanol show divergent effects: the former inhibits cholesterol synthesis, while the latter targets fatty acid synthesis . 4-cholestenone reduces hepatic cholesterol accumulation in diabetic mice, highlighting structural isomer-specific outcomes .
Controversial Circulatory Levels Despite synthetic accessibility, 15-oxygenated sterols like Compound II are undetectable (<10 ng/mL) in human plasma, questioning their endogenous role .
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